
1-(三甲基硅基)-1H-苯并三唑
描述
Trimethylsilyl compounds are often used in organic chemistry. They are characterized by the presence of a trimethylsilyl group (TMS), which consists of a silicon atom bonded to three methyl groups and the rest of the molecule . They are known for their chemical inertness and large molecular volume .
Synthesis Analysis
Trimethylsilyl compounds can be synthesized through various methods. For instance, one common method involves the reaction with a chlorotrialkylsilane .Molecular Structure Analysis
The molecular structure of trimethylsilyl compounds typically involves a silicon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis
Trimethylsilyl groups are reactive towards nucleophiles, resulting in the replacement of the chloride . They are also used in Sonogashira couplings as the equivalent of acetylene .Physical And Chemical Properties Analysis
Trimethylsilyl compounds are known for their chemical inertness . They also have a large molecular volume .科学研究应用
食品中的气相色谱分析1-(三甲基硅基)-1H-苯并三唑,作为1H-苯并三唑的衍生物,已被用于气相色谱分析。它在一个过程中被用于1,2-二氨基苯与食品中的亚硝酸盐反应,形成1H-苯并三唑。然后通过气液色谱确定了这个衍生物,从而准确测量了食品中的亚硝酸盐浓度(Tanaka, Nose, & Watanabe, 1980)。
化学转化1-(三甲基硅基甲基)苯并三唑,与1-(三甲基硅基)-1H-苯并三唑密切相关,经历了几种有趣的化学转化。这些转化包括氟化物催化的与羰基化合物的去硅化反应,形成一个可以容易地烷基化和酰化的负离子。这种物质还参与了Peterson烯化反应,展示了它在化学合成中的多样应用(Katritzky & Lam, 1990)。
创新化合物的形成1-[(二烷氨基)甲基]苯并三唑与烯丙基-和丙炔基三甲基硅烷在氯化铝存在下的反应导致了意想不到的4-(三甲基硅基)氨基烷烃和4-(三甲基硅基)氨基烷-2-烯烃的形成。这些化合物由于其不寻常的形成过程,包括1,5-氢移位,具有重要意义,导致了独特的产物性质(Churlaud, Pornet, Oniciu, & Katritzky, 1999)。
苯并三唑的合成已经开发了一种合成1-烷基苯并三唑的方法,其中可能包括1-(三甲基硅基)-1H-苯并三唑等衍生物。这涉及到由氟化物触发的偶氮基苯基环加成,展示了在科学研究中创造取代苯并三唑的创新途径(Chandrasekhar, Seenaiah, Rao, & Reddy, 2008)。
分子结构研究已经研究了类似1-三甲基硅基-1,2,3-苯并三唑的化合物的分子结构,以了解三甲基硅基团的不对称配位。这项研究为了解这些衍生物的分子相互作用和结构特性提供了见解,这对它们在各种科学领域的应用至关重要(Foerster, Wann, Robertson, & Rankin, 2009)。
作用机制
Target of Action
It’s known that trimethylsilyl (tms) groups, which are part of the compound’s structure, are often used in organic chemistry to increase the volatility of non-volatile compounds . This is achieved by substituting a TMS group for a hydrogen in the hydroxyl groups on the compounds .
Mode of Action
The tms group is known to interact with its targets by forming trimethylsiloxy groups . This interaction often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
Tms groups are often used in the synthesis of imidazoles , a type of heterocycle that is a key component in functional molecules used in a variety of applications .
Pharmacokinetics
Tms groups are known to increase the volatility of compounds , which could potentially impact their bioavailability.
Result of Action
The introduction of tms groups can make otherwise reactive molecules more stable , which could have various effects depending on the specific context and application.
Action Environment
The stability and reactivity of tms groups can be influenced by various factors, including temperature and the presence of other functional groups .
安全和危害
未来方向
属性
IUPAC Name |
benzotriazol-1-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLOZYRMQVHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43183-36-4 | |
| Record name | 1-(Trimethylsilyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of TMSBTA in enhancing the performance of LFP cathodes in LIBs?
A: LFP, while a promising cathode material due to its cost-effectiveness and safety, suffers from low electronic conductivity and slow lithium-ion diffusion. TMSBTA, when introduced as an electrolyte additive, plays a crucial role in mitigating these limitations. [, ]
- Solid Electrolyte Interphase (SEI) Enhancement: TMSBTA aids in the formation of a robust SEI layer on the LFP cathode surface. This layer is crucial for preventing unwanted side reactions between the electrode and electrolyte, thereby enhancing the battery's lifespan. []
- Balancing Ionic and Electronic Conductivity: The SEI layer formed with TMSBTA demonstrates improved ionic and electronic conductivity. This balanced conductivity facilitates faster lithium-ion transport and electron transfer, contributing to enhanced battery performance, particularly at high power demands. []
- Iron Dissolution Mitigation: TMSBTA acts as a scavenger for hydrofluoric acid (HF), a detrimental byproduct that can lead to iron dissolution from the LFP cathode. By suppressing HF formation, TMSBTA helps maintain the structural integrity of the cathode and improves the battery's long-term stability. []
Q2: How does the chemical structure of TMSBTA contribute to its beneficial effects in LIBs?
A: While the provided research [, ] doesn't delve into detailed structure-activity relationships, it highlights that the oxidative decomposition of TMSBTA is key to its functionality. This suggests that the trimethylsilyl group likely plays a role in facilitating the formation of the conductive SEI layer on the LFP cathode. Further investigations focusing on systematic structural modifications of TMSBTA and their impact on SEI formation and battery performance are needed to elucidate the specific structure-activity relationships.
Q3: What analytical techniques were employed to study the impact of TMSBTA on LFP cathodes?
A: The research utilized a combination of advanced characterization techniques to investigate the effects of TMSBTA on LFP cathodes: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



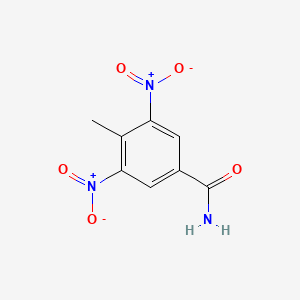
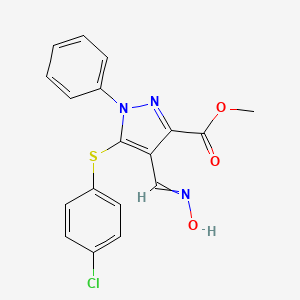
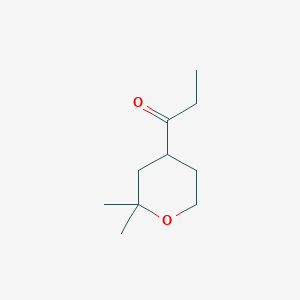


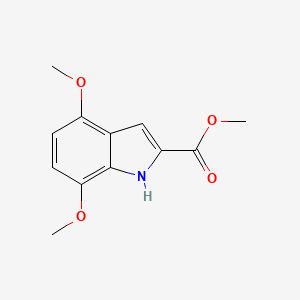
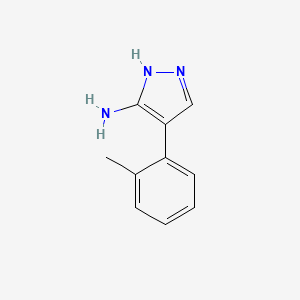
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)


